O-[4-(Methylsulfonyl)benzyl]hydroxylamine
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Overview
Description
O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a chemical compound known for its unique structure and reactivity It features a hydroxylamine group attached to a benzyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Methylsulfonyl)benzyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method includes the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield the desired hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[4-(Methylsulfonyl)benzyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methylsulfonyl group.
Major Products
The major products formed from these reactions include primary amines, nitroso compounds, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-[4-(Methylsulfonyl)benzyl]hydroxylamine has several applications in scientific research:
Industry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of O-[4-(Methylsulfonyl)benzyl]hydroxylamine involves its role as an electrophilic aminating reagent. It reacts with nucleophiles to form new C-N bonds, facilitating the synthesis of nitrogen-containing compounds. The molecular targets and pathways involved include the activation of the hydroxylamine group and the subsequent nucleophilic attack by various substrates .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyphthalimide: Used in similar aminating reactions.
N-Hydroxysuccinimide: Another hydroxylamine derivative with comparable reactivity.
O-Benzoylhydroxylamines: Versatile electrophilic aminating reagents used in C-N bond formation.
Uniqueness
O-[4-(Methylsulfonyl)benzyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methylsulfonyl group enhances its electrophilic properties, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
O-[(4-methylsulfonylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)8-4-2-7(3-5-8)6-12-9/h2-5H,6,9H2,1H3 |
InChI Key |
YJTZBNUYXDBJEF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CON |
Origin of Product |
United States |
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